molecular formula C10H20O B1675115 Levomenthol CAS No. 2216-51-5

Levomenthol

Cat. No.: B1675115
CAS No.: 2216-51-5
M. Wt: 156.26 g/mol
InChI Key: NOOLISFMXDJSKH-KXUCPTDWSA-N
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Description

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992)
(-)-menthol is a p-menthan-3-ol which has (1R,2S,5R)-stereochemistry. It is the most common naturally occurring enantiomer. It has a role as an antipruritic drug, an antitussive and an antispasmodic drug. It is an enantiomer of a (+)-menthol.
Menthol is a covalent organic compound made synthetically or obtained from peppermint or other mint oils. Forming clear or white waxy, crystalline substance, menthol is typically solid at room temperature. (-)-Menthol is the naturally-occurring and main form of menthol, and is assigned the (1R,2S,5R) configuration. Menthol mediates anesthetic properties and anti-irritating properties locally, thus it is widely used to relieve minor throat irritations.
l-Menthol is a natural product found in Citrus reticulata, Punica granatum, and other organisms with data available.
Levomenthol is a levo isomer of menthol, an organic compound made synthetically or obtained from peppermint or mint oils with flavoring and local anesthetic properties. When added to pharmaceuticals and foods, menthol functions as a fortifier for peppermint flavors. It also has a counterirritant effect on skin and mucous membranes, thereby producing a local analgesic or anesthetic effect.
Menthol is an alcohol produced from mint oils or prepared synthetically. Menthol is a covalent organic compound made synthetically or obtained from peppermint or other mint oils. It is a waxy, crystalline substance, clear or white in color, which is solid at room temperature and melts slightly above. The main form of menthol occurring in nature is (-)-menthol, which is assigned the (1R,2S,5R) configuration. Menthol has local anesthetic and counterirritant qualities, and it is widely used to relieve minor throat irritation.

Mechanism of Action

Target of Action

l-Menthol, also known as (-)-menthol or Levomenthol, primarily targets the cold-sensitive TRPM8 receptors in the skin . These receptors are known to mediate the cooling actions of menthol . Additionally, l-Menthol has been found to influence the functional characteristics of a number of different kinds of ligand and voltage-gated ion channels . It also targets E6, E6AP and E7 onco-proteins of HPV that interact and inactivate TP53 and Rb1 in cervical cancer .

Mode of Action

Upon topical application, l-Menthol causes a feeling of coolness due to stimulation of ‘cold’ receptors by inhibiting Ca++ currents of neuronal membranes . It may also yield analgesic properties via kappa-opioid receptor agonism . In addition, l-Menthol has been shown to increase the number of α4 and α6 nAChR subunits in midbrain dopaminergic neurons .

Biochemical Pathways

The biosynthesis of l-Menthol from primary metabolism requires eight enzymatic steps, involving the formation and subsequent cyclization of the universal monoterpene precursor geranyl diphosphate to the parent olefin (-)-(4S)-limonene as the first committed reaction of the sequence . Menthol can significantly influence the functional characteristics of a number of different kinds of ligand and voltage-gated ion channels .

Pharmacokinetics

It is known that l-menthol is widely used in pharmaceuticals, confectionary, oral hygiene products, pesticides, cosmetics, and as a flavoring agent . It is estimated that 30,000 metric tons of menthol are consumed annually .

Result of Action

The subcutaneous administration of l-Menthol significantly increases the number of c-Fos-like immunoreactive nuclei in the dorsal striatum of mice, and motor activity is promoted . It also increases the extracellular dopamine level in the dorsal striatum of the mice . These observations indicate that after subcutaneous administration, l-Menthol enhances dopamine-mediated neurotransmission, and activates neuronal activity in the dorsal striatum, thereby promoting motor activity in mice .

Action Environment

The action of l-Menthol can be influenced by various environmental factors. For instance, it has been shown that menthol suppresses high K±elicited and electrically stimulated contractile responses in atrial and papillary muscles and in ileum . Furthermore, the authors have shown that ADP-stimulated aggregation of human erythrocytes was blocked by menthol, suggesting that menthol can be a clinically useful agent to prevent platelet aggregation .

Biochemical Analysis

Biochemical Properties

l-Menthol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and biomolecules. It is known to activate transient receptor potential melastatin 8 (TRPM8) channels, which are responsible for the cooling sensation experienced upon application . Additionally, l-Menthol interacts with κ-opioid receptors, providing analgesic effects . It also inhibits calcium channels and voltage-sensitive sodium channels, reducing neural activity and muscle stimulation .

Cellular Effects

l-Menthol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of TRPM8 channels, leading to alterations in cellular excitability . l-Menthol also affects intracellular calcium handling, which can impact various cellular functions . Furthermore, it has been observed to increase extracellular dopamine levels and promote motor activity in animal models .

Molecular Mechanism

At the molecular level, l-Menthol exerts its effects through several mechanisms. It binds to TRPM8 channels, causing conformational changes that lead to channel activation and subsequent cooling sensation . l-Menthol also interacts with κ-opioid receptors, providing analgesic effects through receptor agonism . Additionally, it inhibits calcium and sodium channels, reducing neural activity and muscle stimulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of l-Menthol can vary over time. Studies have shown that l-Menthol can induce prolonged cold hyperalgesia, spontaneous pain, and primary and secondary hyperalgesia . Its stability and degradation over time can influence its long-term effects on cellular function. For example, high concentrations of l-Menthol have been shown to exhibit counter-irritancy to neurogenic inflammation and hyperalgesia .

Dosage Effects in Animal Models

The effects of l-Menthol can vary with different dosages in animal models. At lower doses, l-Menthol has been shown to exhibit antidepressive-like effects and improve cognitive abilities in animal models of Alzheimer’s disease . At higher doses, it can cause toxic or adverse effects, such as significant ambulation-promoting effects and potential toxicity .

Metabolic Pathways

l-Menthol is involved in various metabolic pathways, including conjugation with glucuronic acid and sulfate, oxidation to alcohol, aldehyde, and carboxylic acid, and formation of four- or five-membered rings . These metabolic processes are essential for the compound’s biotransformation and elimination from the body.

Transport and Distribution

Within cells and tissues, l-Menthol is transported and distributed through various mechanisms. It is absorbed well through the oral route and is excreted mainly as glucuronides . The compound’s actions on the actin cytoskeleton and anion transporters can influence its distribution and localization within epithelial cells .

Subcellular Localization

The subcellular localization of l-Menthol involves its targeting to specific compartments or organelles. The biosynthesis and storage of l-Menthol in plants are restricted to the peltate glandular trichomes on the aerial surfaces of the plant . In cells, l-Menthol’s interactions with transcription factors and enzymes can influence its activity and function .

Properties

IUPAC Name

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol
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InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10-/m1/s1
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InChI Key

NOOLISFMXDJSKH-KXUCPTDWSA-N
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Canonical SMILES

CC1CCC(C(C1)O)C(C)C
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Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)C
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Molecular Formula

C10H20O
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DSSTOX Substance ID

DTXSID1020805, DTXSID1022180
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Molecular Weight

156.26 g/mol
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Physical Description

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992), Other Solid; Pellets or Large Crystals, Liquid; Other Solid; Pellets or Large Crystals, Solid with an odor of peppermint; [Merck Index] Colorless crystalline solid; [Sigma-Aldrich MSDS], Solid, colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour
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Boiling Point

421 °F at 760 mmHg (NTP, 1992), 212 °C
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Flash Point

196 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Very sol in alcohol, chloroform, ether, petroleum ether; freely sol in glacial acetic acid, liquid petrolatum, VERY SOLUBLE IN ACETONE, BENZENE, In water, 456 mg/l @ 25 °C, 0.49 mg/mL at 25 °C, very soluble in alcohol and volatile oils; slightly soluble in water
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Density

0.904 at 59 °F (NTP, 1992) - Less dense than water; will float, 0.890, 0.901 (20°); 0.891 (30°)
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Vapor Density

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

1 mmHg at 133 °F approximately (NTP, 1992), 0.06 [mmHg]
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Mechanism of Action

Menthol primarily activates the cold-sensitive TRPM8 receptors in the skin. Menthol, after topical application, causes a feeling of coolness due to stimulation of 'cold' receptors by inhibiting Ca++ currents of neuronal membranes. It may also yield analgesic properties via kappa-opioid receptor agonism.
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Color/Form

Crystals or granules

CAS No.

89-78-1, 2216-51-5, 98167-53-4
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Record name Menthol
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Record name L-menthol
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Record name RACEMENTHOL
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Record name LEVOMENTHOL
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Record name (L)-MENTHOL
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Record name Menthol
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Melting Point

100 °F (NTP, 1992), 41-43 °C, 43 °C
Record name D,L-MENTHOL
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Record name Levomenthol
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Record name Menthol
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Synthesis routes and methods I

Procedure details

Linoleic acid (5 parts) and isopropyl myristate (2 parts) are added to cetyl alcohol (70 parts) molten at 50° C. A solution obtained by successively dissolving menthol (0.25 part), eucalyptol (0.5 part) and camphor (0.25 part) in cineol (3 parts), at a temperature of the order of 20° C., is added to the resulting solution. This gives a phase φ1.
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Synthesis routes and methods II

Procedure details

Two-hundred and sixteen parts of L-menthol and 43.2 parts of eucalyptus oil were dissolved in 100 parts of ethyl alcohol, and the resultant solution was added with 800 parts of an anhydrous maltose obtained by the method in Example for Reference 3. The resultant was granulated by spraying thereto 105 parts of a peppermint liquor, moisture content of about 50%, with stirring.
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Name
maltose
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Synthesis routes and methods III

Procedure details

A 0.1% 1-menthol solution is prepared by mixing 30 g of ethyl alcohol, 1.2 g of a surface active agent, 145.65 g of distilled water and 0.15 g of menthol. The mixed solution is diluted twice with distilled water to prepare a control solution. A separate test solution is prepared by dissolving 0.15 g of menthyl glucoside in 100 g of distilled water.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
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Name
Quantity
145.65 g
Type
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[Compound]
Name
menthyl glucoside
Quantity
0.15 g
Type
reactant
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Name
Quantity
100 g
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0 (± 1) mol
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Yield
0.1%

Synthesis routes and methods IV

Procedure details

With 1-phenylethylamine neither a satisfactory yield nor an adequate optical purity could be achieved. Quinine yielded enantiomer in good optical purity but poor yield, no yield was indicated for N-methylephedfine With 1,2-diphenylethylamine the yield is satisfactory and the optical purity very good but the reagent, as is also N-methylephedrine is very expensive. Further, it is known that 2,2-dimethylcyclopropanecarboxylic acid can be separated into the enantiomers by the diastereomeric menthyl esters, which can be obtained from the acid chloride with (+) or (-) menthol (U.S. Pat. No. 4,487,956). This process does provide usable yields and optical purities, but is relatively complicated in working up and requires the relatively expensive menthol.
Quantity
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N-methylephedrine
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Synthesis routes and methods V

Procedure details

A sensate composition was prepared by mixing the (3R)-1-menthyl 3-hydroxybutyrate obtained in Example 1 with 1-menthol at a ratio of 1:9 (weight ratio). Oral sensory evaluation was carried out by preparing 1,000 ml of a 20 ppm aqueous solution of the thus obtained sensate composition, and the oral sensory evaluation was carried out also on a 20 ppm aqueous solution of 1-menthol alone as a comparison.
Name
(3R)-1-menthyl 3-hydroxybutyrate
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levomenthol
Reactant of Route 2
Levomenthol
Reactant of Route 3
Levomenthol
Reactant of Route 4
Levomenthol
Reactant of Route 5
Levomenthol
Reactant of Route 6
Levomenthol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.